TAS0728

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

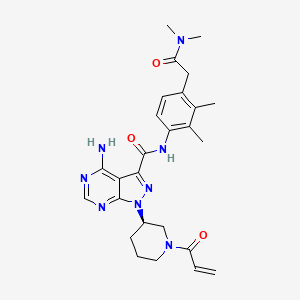

4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCIICHPRAAMGK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to TAS0728: A Covalent Inhibitor of HER2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TAS0728, a novel covalent inhibitor targeting the cysteine 805 (Cys805) residue of Human Epidermal Growth Factor Receptor 2 (HER2). This document details the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this potent and selective anti-cancer agent.

Core Concepts: Covalent Inhibition of HER2 by this compound

This compound is an orally available, HER2-selective covalent inhibitor.[1][2] Its mechanism of action involves the specific and irreversible binding to the Cys805 residue within the ATP-binding pocket of the HER2 kinase domain.[3] This covalent bond formation permanently inactivates the kinase, leading to a sustained inhibition of HER2 signaling pathways. A key advantage of this compound is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is anticipated to result in a more favorable safety profile compared to pan-ErbB inhibitors that often cause dose-limiting toxicities due to EGFR inhibition.[1][3]

Quantitative Data Summary

The preclinical data for this compound demonstrates its potent and selective inhibition of HER2, leading to anti-proliferative effects in HER2-amplified cancer cells and tumor regression in in vivo models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nmol/L) |

| HER2 | 3.6 |

| EGFR (wild-type) | 220 |

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

Table 2: In Vitro Anti-proliferative Activity of this compound in HER2-Amplified Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (nmol/L) |

| NCI-N87 | Gastric | 1.6 |

| BT-474 | Breast | 3.6 |

| SK-BR-3 | Breast | 5.0 |

| AU565 | Breast | 5.1 |

| Calu-3 | Lung | 6.9 |

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Tumor Type | Dosage (mg/kg/day) | Tumor Growth Inhibition (%) |

| NCI-N87 | Gastric | 30 | Significant Regression |

| NCI-N87 | Gastric | 60 | Significant Regression |

| BT-474 | Breast | 30 | Significant Regression |

| BT-474 | Breast | 60 | Significant Regression |

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

Signaling Pathways and Mechanism of Action

HER2 Signaling Pathway

HER2 is a receptor tyrosine kinase that, upon homo- or heterodimerization (e.g., with HER3), activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In cancer, HER2 overexpression or mutation leads to constitutive activation of these pathways, driving tumorigenesis.

Covalent Binding Mechanism of this compound

This compound forms a covalent bond with the thiol group of the Cys805 residue in the ATP-binding site of HER2. This irreversible interaction physically blocks ATP from binding, thereby preventing the autophosphorylation and activation of the HER2 kinase.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound, based on the procedures described by Irie H, et al. (Mol Cancer Ther. 2019) and supplemented with standard laboratory protocols.

In Vitro Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified HER2 kinase.

Materials:

-

Recombinant human HER2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing the HER2 kinase and substrate in the kinase buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for HER2.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves two steps:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of HER2-amplified cancer cell lines.

Materials:

-

HER2-amplified cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, following the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent growth inhibition for each concentration of this compound relative to the DMSO control and determine the GI₅₀ value.

In Vivo Tumor Xenograft Model

This model assesses the antitumor activity of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

HER2-amplified cancer cells (e.g., NCI-N87, BT-474)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously implant HER2-amplified cancer cells into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired doses and schedule (e.g., once daily). The control group receives the vehicle.

-

Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

-

Evaluate the antitumor efficacy based on tumor growth inhibition or regression.

Experimental Workflows

In Vitro Assay Workflow

In Vivo Xenograft Workflow

Conclusion

This compound is a potent and selective covalent inhibitor of HER2 that demonstrates significant antitumor activity in preclinical models of HER2-driven cancers. Its high selectivity for HER2 over EGFR suggests the potential for a favorable therapeutic window. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel HER2-targeted therapies. Further clinical investigation of this compound is warranted to evaluate its full therapeutic potential.

References

An In-depth Technical Guide on the Downstream Signaling Pathways Affected by TAS0728

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS0728 is a novel, orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). It selectively and irreversibly binds to the cysteine residue (C805) within the ATP-binding site of HER2, leading to potent and sustained inhibition of its kinase activity. This targeted mechanism of action makes this compound a promising therapeutic agent for HER2-driven malignancies. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Mechanism of Action

This compound forms a covalent bond with the C805 residue of the HER2 kinase domain, which confers its high potency and irreversible nature. This covalent binding prevents ATP from accessing the kinase domain, thereby inhibiting HER2 autophosphorylation and subsequent activation of downstream signaling cascades. A key feature of this compound is its high selectivity for HER2 over other members of the ErbB family, particularly the epidermal growth factor receptor (EGFR), which may translate to a more favorable safety profile compared to pan-ErbB inhibitors.

Impact on Downstream Signaling Pathways

This compound demonstrates robust and sustained inhibition of key signaling pathways that are critical for the proliferation and survival of HER2-amplified cancer cells. The primary pathways affected are the PI3K/AKT/mTOR and MAPK/ERK pathways.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In HER2-overexpressing cancers, this pathway is often constitutively active. This compound effectively abrogates this signaling by inhibiting the phosphorylation of HER2 and its dimerization partner, HER3. This leads to a significant reduction in the phosphorylation of downstream effectors, including AKT and S6 ribosomal protein.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical downstream cascade of HER2 that regulates cell proliferation, differentiation, and survival. Inhibition of HER2 phosphorylation by this compound leads to a marked decrease in the phosphorylation of MEK and ERK, key components of this pathway.

The inhibition of both the PI3K/AKT/mTOR and MAPK/ERK pathways by this compound culminates in the induction of apoptosis in HER2-amplified cancer cells.[1]

Figure 1: this compound inhibits HER2, blocking PI3K/AKT and MAPK pathways.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays.

Biochemical and Cellular Potency

| Assay Type | Target/Cell Line | Metric | Value (nM) |

| Biochemical Assay | HER2 | IC50 | 36 |

| Cellular Assay | BT-474 | GI50 | 3.6 |

| Cellular Assay | NCI-N87 | GI50 | 1.6 - 31 |

| Cellular Assay | SK-BR-3 | GI50 | 1.6 - 31 |

| Cellular Assay | CALU-3 | GI50 | 1.6 - 31 |

| Cellular Assay | MDA-MB-453 | GI50 | 1.6 - 31 |

| Cellular Assay | JIMT-1 | GI50 | 1.6 - 31 |

IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition.

Kinase Selectivity

A kinome-wide biochemical panel demonstrated the high specificity of this compound for HER2. At a concentration of 1 µM, this compound showed significant inhibition of HER2 while sparing a large panel of other kinases, including EGFR.

Experimental Protocols

Cell Viability Assay

Objective: To determine the growth inhibitory effect of this compound on HER2-amplified cancer cell lines.

Methodology:

-

Cell Culture: HER2-amplified human cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Figure 2: Workflow for determining cell viability after this compound treatment.

Western Blot Analysis for Phosphoprotein Levels

Objective: To quantify the inhibition of HER2, HER3, AKT, and ERK phosphorylation by this compound.

Methodology:

-

Cell Lysis: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of HER2, HER3, AKT, and ERK.

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software (e.g., ImageJ) to determine the relative levels of phosphorylated proteins.

In Vivo Antitumor Activity in Xenograft Models

Objective: To evaluate the in vivo efficacy of this compound in mouse xenograft models of HER2-amplified cancer.

Methodology:

-

Animal Models: Female athymic nude mice are used.

-

Tumor Implantation: HER2-amplified cancer cells (e.g., NCI-N87, BT-474) are subcutaneously implanted into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 30 and 60 mg/kg) and schedules.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for Western blot analysis of phosphoprotein levels to confirm target engagement.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical significance is determined.

Conclusion

This compound is a potent and selective covalent inhibitor of HER2 that effectively blocks downstream signaling through the PI3K/AKT/mTOR and MAPK/ERK pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in HER2-driven cancer models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on HER2-targeted therapies. The high potency and selectivity of this compound underscore its potential as a valuable therapeutic agent for patients with HER2-positive cancers.

References

TAS0728: A Technical Guide to its Differential Effects on HER2-Mutant and Wild-Type Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established oncogenic driver in various cancers, most notably breast and gastric cancers. While HER2 amplification and overexpression are the most common alterations, activating mutations in the HER2 gene also play a significant role in tumorigenesis and represent a distinct therapeutic target.[1][2][3] TAS0728 is a novel, orally available, covalent inhibitor of HER2.[4] This technical guide provides an in-depth analysis of the preclinical data on this compound, with a specific focus on its comparative effects on cancer cells harboring HER2 mutations versus those with wild-type HER2 amplification.

This compound distinguishes itself through its high selectivity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR).[4] This selectivity is clinically relevant as inhibition of EGFR is often associated with dose-limiting toxicities such as rash and diarrhea. By specifically targeting HER2, this compound holds the potential for a wider therapeutic window. The molecule acts as an irreversible inhibitor by covalently binding to cysteine 805 (C805) within the ATP-binding pocket of HER2, leading to sustained inhibition of its kinase activity.

This document summarizes the available quantitative data on the cellular and in vivo activity of this compound, details the experimental methodologies used in its preclinical evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound against HER2-mutant and HER2-amplified (wild-type) cancer cells.

Table 1: In Vitro Cellular Activity of this compound in HER2-Mutant and Wild-Type Cell Lines

| Cell Line | Cancer Type | HER2 Status | EGFR Status | This compound GI₅₀ (nmol/L) | Reference |

| HER2-Amplified | |||||

| NCI-N87 | Gastric | Amplified | Wild-Type | Data not publicly available, but described as potent | |

| BT-474 | Breast | Amplified | Wild-Type | Data not publicly available, but described as potent | |

| HER2-Mutant | |||||

| Ba/F3 | Pro-B | Exon 20 Insertion (A775_G776insYVMA) | Wild-Type | Potent inhibition of phosphorylation observed | |

| Ba/F3 | Pro-B | Exon 20 Insertion (P780_Y781insGSP) | Wild-Type | Potent inhibition of phosphorylation observed | |

| EGFR Wild-Type | |||||

| MCF10A | Breast (Normal) | Wild-Type | Wild-Type | Significantly less sensitive than HER2-driven cells |

Note: Specific GI₅₀/IC₅₀ values for this compound are not consistently available in the public domain. Preclinical studies describe its activity in the nanomolar range against sensitive cell lines.

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | HER2 Status | Treatment | Tumor Growth Inhibition (TGI) / Regression | Reference |

| NCI-N87 | Gastric | Amplified | This compound | Significant tumor regression | |

| BT-474 | Breast | Amplified | This compound | Significant tumor regression |

Note: While significant tumor regression has been reported, specific quantitative TGI percentages are not consistently provided in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections describe the key experimental protocols used to evaluate the efficacy of this compound.

Cell Viability and Growth Inhibition (GI₅₀) Assays

These assays are fundamental in determining the concentration of a compound required to inhibit cell growth by 50%.

1. Cell Culture and Seeding:

-

HER2-amplified (e.g., NCI-N87, BT-474) and HER2-mutant engineered cells (e.g., Ba/F3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

-

This compound is serially diluted to a range of concentrations in culture medium.

-

The culture medium is replaced with the medium containing this compound or vehicle control (e.g., DMSO).

3. Incubation:

-

Plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

4. Viability Assessment (MTS Assay):

-

An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

The plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells.

-

The absorbance is measured at 490 nm using a microplate reader.

5. Data Analysis:

-

The absorbance values are normalized to the vehicle-treated control wells.

-

The GI₅₀ values are calculated by fitting the dose-response curves to a sigmoidal model.

Western Blot Analysis for HER2 Signaling Pathway

Western blotting is employed to assess the phosphorylation status of HER2 and its downstream signaling proteins, providing mechanistic insights into the action of this compound.

1. Cell Lysis:

-

Cells are treated with various concentrations of this compound for a specified duration.

-

Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

2. Protein Quantification:

-

The protein concentration of each lysate is determined using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by size on a polyacrylamide gel via SDS-PAGE.

-

The separated proteins are then transferred to a PVDF membrane.

4. Immunoblotting:

-

The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated HER2 (p-HER2), total HER2, phosphorylated downstream effectors (e.g., p-AKT, p-ERK), and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

-

An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the resulting signal is captured using a digital imaging system.

-

The band intensities are quantified using densitometry software.

In Vivo Xenograft Studies

Xenograft models are critical for evaluating the antitumor activity of this compound in a living organism.

1. Cell Implantation:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., NCI-N87 or BT-474).

2. Tumor Growth and Treatment Initiation:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into treatment and control groups.

-

This compound is administered orally at various doses and schedules.

3. Monitoring Tumor Growth and Animal Health:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).

-

The body weight of the mice is also monitored as an indicator of toxicity.

4. Efficacy Assessment:

-

The study is concluded when tumors in the control group reach a predetermined size.

-

Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group. In some cases, tumor regression is observed.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound.

HER2 Signaling Pathway and this compound Inhibition

Caption: HER2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

References

- 1. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations | springermedizin.de [springermedizin.de]

- 4. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis for TAS0728's Remarkable Selectivity for HER2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular underpinnings of TAS0728's selectivity for the human epidermal growth factor receptor 2 (HER2). This compound is an orally available, covalent inhibitor that has demonstrated potent and sustained antitumor activity in preclinical models by specifically targeting HER2.[1][2] This document outlines the mechanism of action, summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Significance of HER2 Selectivity

The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases plays a crucial role in cell growth, proliferation, and differentiation.[3] Overexpression or amplification of HER2 is a key driver in several cancers, most notably in a subset of breast and gastric cancers.[1] While several HER2 inhibitors have been developed, many also exhibit activity against other HER family members, such as the epidermal growth factor receptor (EGFR). This lack of selectivity can lead to dose-limiting toxicities, including skin rashes and diarrhea.[4] this compound distinguishes itself through its high specificity for HER2 over wild-type EGFR, offering the potential for a wider therapeutic window and improved patient outcomes.

Mechanism of Action: Covalent Inhibition of HER2

This compound's selectivity is rooted in its unique covalent binding mechanism. It specifically and irreversibly binds to the cysteine residue at position 805 (Cys805) within the ATP-binding pocket of the HER2 kinase domain. This covalent interaction locks the inhibitor in place, leading to a robust and sustained inhibition of HER2's catalytic activity. Once bound, the inhibitory effect of this compound is not compromised by high concentrations of ATP, a key advantage over reversible inhibitors.

The structural basis for its selectivity over EGFR lies in the subtle differences in the amino acid sequences and conformations of the ATP-binding pockets of HER2 and EGFR. The specific acrylamide (B121943) "warhead" on the this compound molecule is positioned to react optimally with Cys805 in HER2, while its interaction with the corresponding cysteine residue in EGFR (Cys797) is less favorable.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| HER2 | 13 - 36 |

| BMX | 4.9 |

| HER4 | 8.5 |

| BLK | 31 |

| JAK3 | 33 |

| SLK | 25 |

| LOK | 86 |

| EGFR (wild-type) | 65 |

Data compiled from multiple sources. The range for HER2 IC50 reflects values reported in different assays.

Table 2: In Vitro Anti-proliferative Activity of this compound in HER2-Amplified Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| SK-BR-3 | Breast Cancer | 5.0 |

| AU565 | Breast Cancer | 5.1 |

| BT-474 | Breast Cancer | 3.6 |

| NCI-N87 | Gastric Cancer | 1.6 |

| Calu-3 | Lung Cancer | 6.9 |

GI50 represents the concentration required to inhibit cell growth by 50%.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase I Study)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUClast (hr*ng/mL) |

| 50 mg BID | 136 ± 45.4 | 2.0 (1.0 - 4.2) | 549 ± 189 |

| 100 mg BID | 250 ± 120 | 2.1 (1.0 - 4.1) | 1140 ± 544 |

| 150 mg BID | 388 ± 140 | 2.0 (1.0 - 4.0) | 1850 ± 758 |

| 200 mg BID | 473 ± 181 | 2.0 (1.0 - 4.0) | 2240 ± 973 |

Data are presented as mean ± standard deviation, except for Tmax which is median (range). BID = twice daily.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the HER2 selectivity of this compound. These protocols are based on standard, established methods in the field, as the primary literature does not provide exhaustive, step-by-step details.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of purified HER2 enzyme in the presence of this compound to determine the IC50 value.

Materials:

-

Recombinant human HER2 enzyme

-

This compound (serial dilutions)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., a synthetic peptide)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of each this compound dilution. Include a DMSO-only control.

-

Add 2 µL of a solution containing the HER2 enzyme to each well.

-

Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Cellular Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of HER2 and its downstream signaling proteins in cancer cells.

Materials:

-

HER2-amplified cancer cell line (e.g., SK-BR-3)

-

Cell culture medium and supplements

-

This compound (serial dilutions)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-HER2, anti-total-HER2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK

-

Western blotting reagents and equipment

Protocol:

-

Seed HER2-amplified cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of HER2, Akt, and ERK.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Develop the blots using an enhanced chemiluminescence (ECL) substrate and image the results.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Xenograft Model

This model assesses the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

HER2-amplified cancer cell line (e.g., NCI-N87 or BT-474)

-

Matrigel (optional, to enhance tumor formation)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Harvest HER2-amplified cancer cells and resuspend them in a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at the desired dose and schedule (e.g., once or twice daily). Administer the vehicle to the control group.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the HER2 signaling pathway, the mechanism of this compound action, and a typical experimental workflow for evaluating covalent inhibitors.

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

Caption: Covalent inhibition of HER2 by this compound blocks downstream signaling.

Caption: Typical experimental workflow for preclinical evaluation of a covalent inhibitor.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for HER2-positive cancers. Its high selectivity for HER2, achieved through a specific covalent interaction with Cys805, minimizes off-target effects on EGFR and other kinases. This selectivity, supported by robust preclinical data, translates into potent antitumor activity and a favorable safety profile. The experimental methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working to advance the next generation of precision oncology therapeutics. The ongoing clinical evaluation of this compound is anticipated to further elucidate its therapeutic potential.

References

- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiproliferative Activity of TAS0728: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of TAS0728, a selective and irreversible HER2 kinase inhibitor. This document details the compound's mechanism of action, summarizes its activity across various cancer cell lines, and provides comprehensive experimental protocols for key assays.

Core Concepts: Mechanism of Action

This compound is an orally available, covalent inhibitor of human epidermal growth factor receptor 2 (HER2/ERBB2)[1]. It selectively and irreversibly binds to cysteine 805 (C805) within the ATP-binding site of the HER2 kinase domain[2]. This covalent modification blocks HER2 autophosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival. A key feature of this compound is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which may translate to a more favorable safety profile by minimizing EGFR-related toxicities[2]. The inhibition of HER2 signaling by this compound ultimately leads to the induction of apoptosis in HER2-amplified cancer cells[2].

Quantitative Data: Antiproliferative Activity

The in vitro antiproliferative activity of this compound has been evaluated across a panel of HER2-amplified cancer cell lines. The 50% growth inhibition (GI50) values are summarized in the table below.

| Cell Line | Cancer Type | GI50 (nM) |

| SK-BR-3 | Breast Cancer | 5.0 |

| AU565 | Breast Cancer | 5.1 |

| BT-474 | Breast Cancer | 3.6 |

| NCI-N87 | Gastric Cancer | 1.6 |

| Calu-3 | Lung Cancer | 6.9 |

Data sourced from MedChemExpress, citing Irie H, et al. Mol Cancer Ther. 2019 Apr;18(4):733-742.

Signaling Pathway

This compound exerts its antiproliferative effects by inhibiting the HER2 signaling cascade. Upon binding to HER2, it prevents its phosphorylation and the subsequent phosphorylation of HER3. This blockade inhibits downstream signaling through the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival. The sustained inhibition of these pathways ultimately leads to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the antiproliferative activity of this compound. These are representative protocols and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Protocol:

-

Cell Seeding: Plate cells in 96-well flat-bottom plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight culture medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 values by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of HER2 and its downstream effectors.

Workflow:

Protocol:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated HER2 (p-HER2), total HER2, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Protocol:

-

Cell Treatment: Culture cells in the presence of this compound at the desired concentrations for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Fixation: Harvest the cells and wash them with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

RNase Treatment: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PBS solution containing RNase A to degrade cellular RNA. Incubate for 30 minutes at 37°C.

-

Propidium Iodide Staining: Add a solution of propidium iodide to the cell suspension.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

TAS0728: A Deep Dive into its Apoptotic Induction in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

TAS0728, a potent and selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), has demonstrated significant anti-tumor activity by inducing apoptosis in HER2-amplified breast cancer cell lines. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, quantitative effects on apoptosis, and the experimental protocols used to elucidate these findings.

Mechanism of Action: Inhibition of HER2 Signaling and Induction of Apoptosis

This compound exerts its pro-apoptotic effects by selectively and irreversibly binding to the HER2 kinase domain.[1][2] This covalent binding inhibits the phosphorylation of HER2 and its heterodimerization partner HER3, leading to the suppression of downstream pro-survival signaling pathways.[1] The abrogation of these signals ultimately shifts the cellular balance towards apoptosis.

Quantitative Analysis of this compound-Induced Apoptosis

While specific percentages of apoptosis induction in various breast cancer cell lines are not extensively published in publicly available literature, the pro-apoptotic effect of this compound is well-established through the observation of key apoptotic markers.

Table 1: Summary of this compound Effects on Apoptosis Markers in HER2-Positive Breast Cancer Cells

| Marker | Observation | Implication |

| Cleaved PARP | Increased levels observed after this compound treatment. | Indicates activation of effector caspases and execution of apoptosis. |

| Cleaved Caspase-3 | Increased levels observed after this compound treatment. | Confirms the activation of a key executioner caspase in the apoptotic cascade. |

| Phospho-HER2 | Robust and sustained inhibition.[1] | Direct target engagement and initiation of downstream anti-proliferative and pro-apoptotic signaling. |

| Phospho-HER3 | Robust and sustained inhibition.[1] | Disruption of a critical signaling partner for HER2, amplifying the apoptotic signal. |

| Downstream Effectors | Robust and sustained inhibition of phosphorylation.[1] | Blockade of pro-survival pathways such as PI3K/Akt. |

Table 2: Antiproliferative Activity of this compound in HER2-Positive Breast Cancer Cell Lines

Precise IC50 values for this compound across a comprehensive panel of breast cancer cell lines are not consistently reported in the available literature. However, it has been shown to have potent antiproliferative activity in a dose-dependent manner in HER2-overexpressed cancer cells in vitro.[2] For context, IC50 values for other HER2 inhibitors in common HER2-positive cell lines are provided below.

| Cell Line | HER2 Status | Reference HER2 Inhibitor | Reported IC50 (µM) |

| BT-474 | HER2-amplified | Lapatinib | ~0.036 - 0.05 |

| SK-BR-3 | HER2-amplified | Lapatinib | ~0.080 - 0.1 |

| MDA-MB-453 | HER2-amplified | Lapatinib | ~3.078 - 6.08 |

Note: These values are for a different HER2 inhibitor and are provided for comparative purposes only. The sensitivity of these cell lines to this compound may differ.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Culture

HER2-positive breast cancer cell lines such as BT-474, SK-BR-3, and MDA-MB-453 are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method to quantify apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant containing the floating cells.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, total PARP, total caspase-3, p-HER2, total HER2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Cascade

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the mechanism by which this compound inhibits HER2 signaling and promotes apoptosis.

Caption: this compound inhibits HER2, leading to downstream inactivation of the PI3K/Akt pathway and subsequent apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

The following diagram outlines the typical workflow for investigating the apoptotic effects of this compound in breast cancer cell lines.

Caption: A typical experimental workflow for studying this compound-induced apoptosis in breast cancer cells.

References

- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

TAS0728: Application Notes on Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility and stability of TAS0728, a potent and selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), when prepared and stored in Dimethyl Sulfoxide (DMSO).

Introduction to this compound

This compound is an orally available, irreversible inhibitor of HER2 kinase activity. It covalently binds to a specific cysteine residue (C805) in the ATP-binding site of HER2, leading to sustained inhibition of its signaling pathway.[1] This targeted mechanism makes this compound a promising therapeutic agent for HER2-positive cancers. The inhibition of HER2 blocks downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4]

Solubility of this compound in DMSO

This compound exhibits good solubility in DMSO, a common solvent for in vitro and in vivo studies of small molecule inhibitors.

Quantitative Solubility Data:

| Solvent | Solubility | Source |

| DMSO | ~30 mg/mL | Cayman Chemical |

| DMSO | 100 mg/mL (198.18 mM) | Selleck Chemicals |

Note: The solubility of compounds can be influenced by factors such as the purity of the compound and the quality of the DMSO (e.g., anhydrous vs. hydrated).

Stability of this compound in DMSO

Proper storage of this compound, both in its solid form and as a DMSO stock solution, is critical to maintain its integrity and activity.

Stability and Storage Recommendations:

| Form | Storage Temperature | Stability | Source |

| Crystalline Solid | -20°C | ≥ 4 years | Cayman Chemical |

| DMSO Stock Solution | -20°C | 1 year | MedchemExpress |

| DMSO Stock Solution | -80°C | 2 years | MedchemExpress |

To prevent degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.

Signaling Pathway of this compound Inhibition

This compound exerts its anti-cancer effects by inhibiting the HER2 signaling pathway. Upon binding to HER2, it prevents its autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to the inhibition of critical cellular processes promoting tumor growth and survival.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile, amber glass or polypropylene (B1209903) vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Sterile, disposable pipette tips

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight of this compound: 504.6 g/mol

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 0.001 L * 504.6 g/mol * 1000 mg/g = 5.046 mg

-

-

-

Weighing this compound:

-

Accurately weigh 5.046 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

-

Mixing:

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath at room temperature.

-

-

Visual Inspection:

-

Visually confirm that the solution is clear and free of any particulate matter.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into single-use volumes in sterile, clearly labeled vials.

-

Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.

-

Cell Viability (MTT) Assay Protocol

This protocol outlines a general procedure for assessing the effect of this compound on the viability of HER2-positive cancer cells using an MTT assay.

Materials:

-

HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)

-

Complete cell culture medium

-

This compound DMSO stock solution (10 mM)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HER2-positive cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound DMSO stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

-

Safety Precautions

This compound is a potent pharmacological agent and should be handled with care. DMSO is known to facilitate the absorption of substances through the skin. Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times when handling this compound and its solutions in DMSO. All procedures should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Kinase Assay with TAS0728

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS0728 is an orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed in various cancers, notably breast cancer.[1][2] As a covalent inhibitor, this compound forms an irreversible bond with a specific cysteine residue (C805) within the kinase domain of HER2, leading to a sustained inhibition of its kinase activity.[2][3] This targeted mechanism blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, thereby inhibiting tumor cell proliferation and survival.[2][4][5] In preclinical studies, this compound has demonstrated high selectivity for HER2 over other kinases, including wild-type Epidermal Growth Factor Receptor (EGFR), which may translate to a more favorable safety profile.[2][3]

These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against HER2. The protocol is based on a widely used biochemical assay format that measures the phosphorylation of a synthetic peptide substrate by the HER2 kinase.

Data Presentation

The inhibitory activity of this compound and other kinases is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against HER2 and a selection of other kinases.

| Kinase | IC50 (nM) |

| HER2 | 36 |

| BMX | 4.9 |

| HER4 | 8.5 |

| BLK | 31 |

| EGFR | 65 |

| JAK3 | 33 |

| SLK | 25 |

| LOK | 86 |

Data compiled from publicly available sources.[4]

Signaling Pathway

This compound targets the HER2 receptor tyrosine kinase. Upon activation, HER2 dimerizes with other HER family members, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By covalently binding to and inhibiting HER2, this compound effectively blocks these downstream signals.

Caption: HER2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro HER2 Kinase Assay using ADP-Glo™ Technology

This protocol is designed to measure the kinase activity of recombinant human HER2 by quantifying the amount of ADP produced during the phosphorylation of a synthetic peptide substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and robust method for determining the inhibitory potential of compounds like this compound.

Materials and Reagents:

-

Recombinant Human HER2 (active kinase domain)

-

This compound (or other test inhibitors)

-

ATP (10 mM stock)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Experimental Workflow:

Caption: Workflow for the in vitro HER2 kinase assay with this compound.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Dilute the recombinant HER2 kinase in kinase buffer to the desired working concentration. The optimal concentration should be determined empirically by performing a kinase titration.

-

Dilute the HER2 peptide substrate in kinase buffer.

-

Dilute the 10 mM ATP stock in kinase buffer to a 4X working concentration (e.g., 40 µM for a final assay concentration of 10 µM).

-

-

Assay Procedure:

-

Add 2.5 µL of the serially diluted this compound or vehicle control (kinase buffer with the same percentage of DMSO) to the wells of a 384-well plate.

-

Prepare a master mix containing the diluted HER2 kinase and peptide substrate. Add 5 µL of this master mix to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to each well. The final reaction volume will be 10 µL.

-

Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the activity of the kinase.

-

-

Detection:

-

Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction back to ATP and provide the necessary components for the luciferase reaction.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the HER2 kinase activity.

-

Conclusion

This document provides a comprehensive guide for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against HER2. The provided protocol, data summary, and pathway diagrams offer researchers the necessary tools to assess the potency and selectivity of this compound and similar HER2 inhibitors. Adherence to the detailed experimental procedures is crucial for obtaining accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 6. sinobiological.com [sinobiological.com]

- 7. Investigating the substrate specificity of the HER2/Neu tyrosine kinase using peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining TAS-0728 Efficacy Using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: TAS-0728 and Cell Viability Assessment

TAS-0728 is an orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, playing a key role in tumor cell proliferation.[1][2] TAS-0728 selectively and irreversibly binds to HER2, preventing its signaling and leading to cell death in HER2-expressing tumor cells.[1][2] Preclinical studies have shown that TAS-0728 has potent, dose-dependent antiproliferative activity against HER2-overexpressing cancer cells.[3]

Assessing the cytotoxic and cytostatic effects of compounds like TAS-0728 is a critical step in drug development. Cell viability assays are fundamental tools for this purpose, providing quantitative data to determine a drug's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This document provides detailed application notes and protocols for two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Signaling Pathway: TAS-0728 Mechanism of Action

TAS-0728 exerts its effect by inhibiting the HER2 signaling pathway. Upon ligand binding or overexpression, HER2 forms homodimers or heterodimers (e.g., with HER3), leading to autophosphorylation of its intracellular kinase domain. This activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation, survival, and differentiation. TAS-0728 covalently binds to a cysteine residue (C805) in the ATP-binding pocket of HER2, irreversibly blocking its kinase activity and thereby inhibiting these downstream signals, ultimately inducing apoptosis in cancer cells.

References

- 1. Facebook [cancer.gov]

- 2. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]

Establishing TAS0728 Resistant Cell Line Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS0728 is an investigational, orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It selectively and irreversibly binds to HER2, inhibiting its kinase activity and subsequent downstream signaling pathways, which are crucial for the proliferation of HER2-driven cancer cells.[1] While this compound has shown potent preclinical activity, the development of drug resistance is a common challenge in targeted cancer therapy.[3][4] Understanding the mechanisms of resistance to this compound is critical for optimizing its clinical application and developing strategies to overcome it.

These application notes provide a comprehensive guide to establishing and characterizing this compound-resistant cancer cell line models. Such models are invaluable tools for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to counteract resistance.

This compound: Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor that targets a specific cysteine residue within the ATP-binding site of HER2. This irreversible binding leads to a sustained blockade of HER2 signaling. The primary signaling pathway inhibited by this compound is the HER2/HER3 pathway, which, upon activation, triggers downstream cascades including the PI3K/AKT/mTOR and MAPK pathways, promoting cell proliferation, survival, and differentiation.

Diagram: this compound Mechanism of Action

Caption: this compound inhibits HER2, blocking downstream PI3K/AKT and MAPK pathways.

Potential Mechanisms of Resistance to HER2 Inhibitors

While specific resistance mechanisms to this compound are still under investigation, data from other HER2 inhibitors like trastuzumab and lapatinib (B449) provide valuable insights into potential pathways of resistance. These can include:

-

Alterations in the HER2 Receptor: Mutations in the HER2 kinase domain or expression of truncated HER2 isoforms (p95HER2) that lack the binding site for certain inhibitors.

-

Activation of Bypass Signaling Pathways: Upregulation of other receptor tyrosine kinases (e.g., EGFR, MET, IGF-1R) that can activate downstream signaling independently of HER2.

-

Aberrant Downstream Signaling: Constitutive activation of components in the PI3K/AKT/mTOR or MAPK pathways, such as through PIK3CA mutations or loss of PTEN.

-

Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.

-

Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer a more resistant state.

A preclinical study has shown that cancer cells with acquired resistance to trastuzumab and pertuzumab or to T-DM1 remain dependent on HER2-HER3 signaling and are susceptible to this compound. This suggests that resistance to these agents may not necessarily confer cross-resistance to this compound and highlights the importance of continued HER2 signaling in some resistant tumors.

Experimental Protocols

The establishment of drug-resistant cell lines is typically achieved through continuous or pulsed exposure to escalating concentrations of the drug.

Diagram: Workflow for Generating this compound-Resistant Cell Lines

Caption: Workflow for generating this compound-resistant cell lines.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

Objective: To determine the initial sensitivity of the parental cell line to this compound.

Materials:

-

Parental cancer cell line (e.g., HER2-amplified breast or gastric cancer cell line)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Generation of this compound-Resistant Cell Lines by Stepwise Dose Escalation

Objective: To generate a cell line with acquired resistance to this compound.

Materials:

-

Parental cancer cell line with a known this compound IC50

-

Complete cell culture medium

-

This compound

-

Cell culture flasks

-

Cryopreservation medium

Procedure:

-

Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.

-

Monitor the cells daily. Initially, a significant level of cell death is expected.

-

When the surviving cells recover and reach 70-80% confluency, passage them into a new flask, maintaining the same concentration of this compound.

-

Once the cells have a stable growth rate at this concentration for 2-3 passages, increase the concentration of this compound by approximately 1.5 to 2-fold.

-

Repeat steps 2-4, gradually increasing the this compound concentration. If there is excessive cell death, reduce the fold-increase or maintain the cells at the current concentration for a longer period.

-

At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.

-

Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial IC50 of the parental line (e.g., 10-fold or higher).

Protocol 3: Characterization of this compound-Resistant Cell Lines

Objective: To confirm the resistant phenotype and investigate the underlying mechanisms of resistance.

1. Confirmation of Resistance:

- Re-evaluate the IC50 of the resistant cell line and the parental line in parallel using the protocol described in Protocol 1.

- Calculate the Resistance Index (RI) as follows: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

- An RI significantly greater than 1 confirms resistance.

2. Stability of Resistance:

- Culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-15 passages).

- Re-determine the IC50 for this compound. A stable resistant phenotype will show minimal change in the IC50 value.

3. Molecular and Cellular Characterization:

- Western Blot Analysis: Examine the phosphorylation status of HER2, HER3, AKT, and ERK in both parental and resistant cell lines, with and without this compound treatment, to assess the activity of the target pathway and potential bypass mechanisms.

- Gene Expression Analysis (qRT-PCR or RNA-seq): Investigate changes in the expression of genes known to be involved in drug resistance, such as HER family members, other receptor tyrosine kinases, and drug transporters.